molecular formula C7H4Br2ClF B6310896 2-Chloro-6-fluoro-benzal bromide CAS No. 2088945-73-5

2-Chloro-6-fluoro-benzal bromide

Cat. No.: B6310896
CAS No.: 2088945-73-5
M. Wt: 302.36 g/mol
InChI Key: YOGBZYRRUMUQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-benzal bromide, also known as 2-(bromomethyl)-1-chloro-3-fluorobenzene, is an organic compound with the molecular formula C7H5BrClF. It is a halogenated benzyl bromide derivative, characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a bromomethyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoro-benzal bromide can be synthesized through the bromination of 2-chloro-6-fluorotoluene. The process involves the following steps:

Industrial Production Methods

The industrial production of this compound typically involves large-scale chlorination and bromination processes, utilizing appropriate catalysts and reaction conditions to ensure high yield and purity. The reaction is carried out in a controlled environment to manage the exothermic nature of halogenation reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-benzal bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Produces substituted benzyl derivatives.

    Oxidation: Yields benzaldehydes or benzoic acids.

    Reduction: Forms methyl-substituted benzene derivatives.

Scientific Research Applications

2-Chloro-6-fluoro-benzal bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-benzal bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The presence of chlorine and fluorine atoms on the benzene ring influences the compound’s electronic properties, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-benzal bromide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The combination of chlorine, fluorine, and bromomethyl groups makes it a versatile intermediate for synthesizing a wide range of organic compounds.

Properties

IUPAC Name

1-chloro-2-(dibromomethyl)-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2ClF/c8-7(9)6-4(10)2-1-3-5(6)11/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGBZYRRUMUQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.